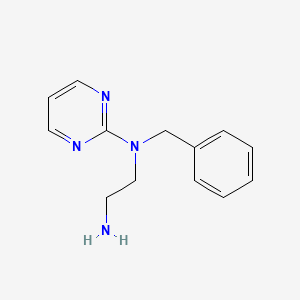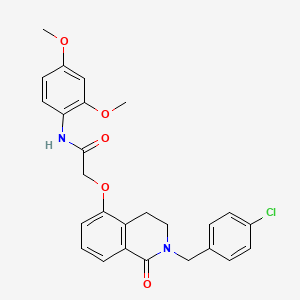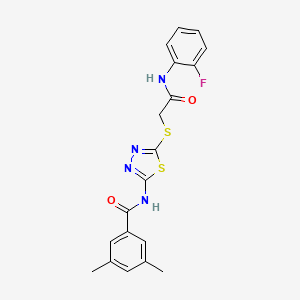
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide: is a synthetic organic compound characterized by a complex structure that includes a cyclopropyl group, a pyrrole ring, and a diphenylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Pyrrole Derivative: The initial step often involves the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde through a Vilsmeier-Haack reaction, where a pyrrole is treated with DMF and POCl3.
Cyclopropylamine Addition: The aldehyde is then reacted with cyclopropylamine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.
Amide Formation: The final step involves coupling the amine with 3,3-diphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Wirkmechanismus
The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The diphenylpropanamide moiety can interact with hydrophobic pockets in proteins, enhancing binding stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide
- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide
- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide
Uniqueness
Compared to these similar compounds, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is unique due to the presence of the diphenylpropanamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-25-16-8-13-22(25)18-26(21-14-15-21)24(27)17-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-13,16,21,23H,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMSRTSHFVECHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2735959.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2735963.png)





![4-fluoro-N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2735974.png)
![1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2735976.png)
![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)

